Fmoc-beta-N-methylamino-D-Ala

Description

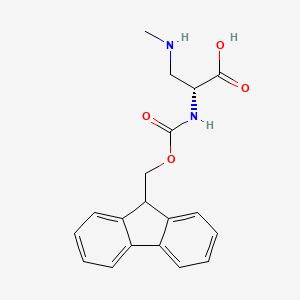

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H20N2O4 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(methylamino)propanoic acid |

InChI |

InChI=1S/C19H20N2O4/c1-20-10-17(18(22)23)21-19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,20H,10-11H2,1H3,(H,21,24)(H,22,23)/t17-/m1/s1 |

InChI Key |

UDZVRDNZMFOMDK-QGZVFWFLSA-N |

Isomeric SMILES |

CNC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CNCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Incorporation of Fmoc Beta N Methylamino D Ala into Complex Peptide Architectures

Standard Solid-Phase Peptide Synthesis (SPPS) Methodologies for N-Methylated Residues

The inclusion of N-methylated amino acids such as Fmoc-beta-N-methylamino-D-Ala into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to the increased steric hindrance of the N-methyl group. Standard coupling procedures often result in low yields and incomplete reactions. Consequently, specialized methodologies have been developed to facilitate the efficient incorporation of these modified residues.

The most widely adopted strategy is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group. creative-peptides.comnih.govnih.gov The Fmoc group is stable under a variety of reaction conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). creative-peptides.comnih.gov This orthogonality allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups. nih.govpeptide.com

To overcome the steric hindrance associated with N-methylated amino acids, more potent coupling reagents are often required. While standard carbodiimide-based activators like N,N'-dicyclohexylcarbodiimide (DCC) can be used, more efficient reagents are generally preferred. creative-peptides.com These include aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.com HATU, in particular, has demonstrated considerable success in promoting the coupling of sterically hindered N-methylated amino acids. peptide.com Other effective coupling reagents include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate). peptide.com

The general cycle for incorporating an Fmoc-N-methylated amino acid using SPPS involves the following key steps:

Resin Swelling: The solid support, typically a resin such as Wang or Rink Amide, is swollen in an appropriate solvent like dichloromethane (B109758) (DCM) or DMF to ensure accessibility of the reactive sites. creative-peptides.com

Fmoc Deprotection: The Fmoc group on the N-terminal amino acid of the growing peptide chain is removed using a solution of piperidine in DMF. creative-peptides.com

Washing: The resin is thoroughly washed to remove excess piperidine and byproducts.

Coupling: The Fmoc-N-methylated amino acid is pre-activated with a coupling reagent and an additive like HOBt (Hydroxybenzotriazole) and then added to the resin. The reaction is allowed to proceed for a sufficient duration to ensure complete coupling.

Washing: The resin is washed again to remove unreacted reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence. Monitoring the completeness of the coupling reaction is crucial, especially with N-methylated residues. While the ninhydrin (B49086) test is commonly used for primary amines, it is ineffective for the secondary amines of N-methylated amino acids. Alternative methods, such as the bromophenol blue test, are therefore employed. peptide.com

| Reagent Type | Examples | Function |

|---|---|---|

| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the α-amino group during coupling. |

| Solid Support | Wang Resin, Rink Amide Resin | Insoluble matrix for peptide assembly. |

| Deprotection Reagent | Piperidine in DMF | Removes the Fmoc protecting group. |

| Coupling Reagents | HATU, HBTU, PyBOP, PyBrOP | Activate the carboxylic acid for amide bond formation. |

| Monitoring Test | Bromophenol Blue Test | Assesses the completion of the coupling reaction. |

Influence of this compound on Peptide Chain Elongation

The presence of an N-methylated residue like this compound can significantly influence the process of peptide chain elongation. The primary factor is the increased steric bulk around the nitrogen atom of the peptide bond. This steric hindrance can slow down the rate of the subsequent coupling reaction, making it more challenging to achieve complete acylation of the N-methylated amine.

Inefficient coupling can lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. This is a major concern in the synthesis of long or complex peptides containing multiple N-methylated residues. To mitigate this, extended coupling times and the use of more potent activating reagents, as discussed in the previous section, are often necessary. In some cases, double coupling, where the coupling step is repeated, may be required to drive the reaction to completion.

Beyond the immediate kinetic effects, the incorporation of this compound can also impact the conformation of the growing peptide chain on the solid support. N-methylation restricts the rotation around the Cα-N bond, which can induce specific secondary structures. This can, in turn, affect the accessibility of the N-terminus for the next coupling step. In some instances, the induced conformation may lead to aggregation of the peptide chains on the resin, further hindering the elongation process.

The D-configuration of the alanine (B10760859) residue in this compound also plays a role. The incorporation of D-amino acids can disrupt the formation of standard secondary structures like α-helices and β-sheets, potentially leading to more flexible or uniquely folded peptide chains. This can have both positive and negative consequences for peptide chain elongation, depending on the specific sequence and the nature of the solid support.

| Factor | Influence on Peptide Chain Elongation | Mitigation Strategy |

|---|---|---|

| Steric Hindrance | Slower coupling rates, potential for incomplete reactions. | Use of potent coupling reagents (e.g., HATU), extended reaction times, double coupling. |

| Peptide Aggregation | Reduced accessibility of the N-terminus, leading to inefficient coupling. | Use of aggregation-disrupting solvents or additives, synthesis at elevated temperatures. |

| Conformational Changes | Alteration of peptide secondary structure on the resin, potentially affecting reactivity. | Careful sequence design, use of appropriate solid supports. |

Rational Design for Positioning this compound within Peptide Sequences

The strategic placement of this compound within a peptide sequence is a critical aspect of rational peptide design. The decision of where to incorporate this modified amino acid is driven by the desired biological activity, conformational properties, and metabolic stability of the final peptide.

One of the primary motivations for incorporating N-methylated residues is to modulate the conformational flexibility of the peptide backbone. The steric clash between the N-methyl group and the adjacent carbonyl oxygen restricts the range of accessible dihedral angles (φ and ψ), effectively locking the peptide bond in a specific conformation. This can be used to stabilize desired secondary structures, such as β-turns or helical motifs, which are often crucial for receptor binding and biological activity.

The position of this compound can also be chosen to disrupt or prevent the formation of undesirable secondary structures. For example, in peptides prone to aggregation via β-sheet formation, the introduction of an N-methylated residue can act as a "β-breaker," improving the solubility and handling of the peptide.

From a medicinal chemistry perspective, the placement of this compound can be used to probe the structure-activity relationship (SAR) of a peptide. By systematically replacing each amino acid with its N-methylated counterpart, researchers can identify key backbone amide protons involved in hydrogen bonding interactions with the target receptor. If N-methylation at a specific position leads to a significant loss of activity, it suggests that the NH group at that position is critical for binding.

Furthermore, the positioning of this compound can influence the pharmacokinetic properties of the peptide. As will be discussed in more detail in the following section, N-methylation can enhance resistance to proteolytic degradation. Therefore, placing this modified amino acid at known cleavage sites can significantly extend the in vivo half-life of the peptide.

Impact on Peptide Stability and Resistance to Proteolytic Degradation

A major limitation of native peptides as therapeutic agents is their rapid degradation by proteases in the body. Proteolytic enzymes, such as endopeptidases and exopeptidases, cleave the amide bonds of the peptide backbone, leading to a short biological half-life. The incorporation of this compound is a highly effective strategy to enhance peptide stability and resistance to this enzymatic degradation. researchgate.net

The primary mechanism by which N-methylation confers proteolytic resistance is through steric hindrance. The presence of the methyl group on the nitrogen atom of the peptide bond physically blocks the access of protease enzymes to the scissile bond. researchgate.net Most proteases have specific recognition motifs and active site geometries that are adapted to accommodate the hydrogen atom of a standard amide bond. The bulkier methyl group creates a steric clash that prevents the peptide from fitting properly into the active site of the enzyme, thereby inhibiting cleavage.

The D-configuration of the alanine residue further contributes to proteolytic stability. Proteases are highly stereospecific and are generally evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts the natural stereochemistry of the peptide backbone, making it a poor substrate for most proteases. researchgate.net

The combination of N-methylation and the D-configuration in this compound therefore provides a dual layer of protection against proteolytic degradation. This enhanced stability can lead to a longer plasma half-life, improved oral bioavailability, and a more sustained therapeutic effect. researchgate.netnih.gov

Numerous studies have demonstrated the stabilizing effect of N-methylation. For instance, the N-methylation of certain residues in cyclic peptides has been shown to significantly increase their stability in human plasma. nih.gov Similarly, the introduction of N-methyl groups into linear peptides has been shown to protect them from degradation by serum proteases. nih.gov While in some specific cases N-methylation might lead to a conformational change that exposes a different cleavage site, the general and widely observed trend is a substantial improvement in metabolic stability. nih.gov

| Modification | Mechanism of Action | Effect on Peptide |

|---|---|---|

| N-Methylation | Steric hindrance at the peptide bond, preventing protease binding. | Increased resistance to endopeptidases and exopeptidases. |

| D-Configuration | Disruption of the natural L-amino acid stereochemistry recognized by proteases. | Reduced susceptibility to enzymatic cleavage. |

Conformational Analysis and Structural Elucidation of Peptides Containing Fmoc Beta N Methylamino D Ala

Experimental Techniques for Conformational Studies

A variety of spectroscopic techniques are employed to experimentally determine the conformational properties of peptides in solution. These methods provide valuable insights into the secondary structure and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For peptides containing Fmoc-beta-N-methylamino-D-Ala, 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental. NOESY experiments detect through-space interactions between protons that are close in proximity (typically within 5 Å), providing crucial distance restraints for structure calculation. youtube.com

Table 1: Representative NOE Correlations in Peptides Containing this compound

| Proton Pair | Typical Distance (Å) | Structural Implication |

|---|---|---|

| N-CH₃ to α-CH | ~2.5 - 3.5 | Defines local backbone geometry |

| β-CH to neighboring residue NH | ~2.2 - 4.0 | Indication of a turn or folded structure |

| Fmoc group protons to peptide backbone | Variable | Provides information on the orientation of the protecting group |

Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of peptides. springernature.comamericanpeptidesociety.org By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide information on the presence of α-helices, β-sheets, and random coil structures. americanpeptidesociety.orgnih.gov

For peptides incorporating this compound, CD spectra can reveal the induction of specific secondary structures. For example, a CD spectrum with a broad minimum around 215 nm is characteristic of a β-sheet structure, suggesting that the N-methylation and the D-configuration of the amino acid can promote the formation of β-turns and subsequently β-hairpins or sheets. nih.gov The presence of the Fmoc group itself can also contribute to the CD signal, which must be taken into account during spectral analysis. researchgate.net

Computational Approaches for Conformational Prediction and Modeling

In conjunction with experimental data, computational methods play a vital role in refining and predicting the three-dimensional structures of peptides.

Computational modeling, including molecular mechanics and quantum chemical calculations, provides atomic-level structural information. scirp.org Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, offering accurate predictions of molecular geometries and energies. nih.govresearchgate.net

Table 2: Comparison of Computational Methods for Peptide Conformational Analysis

| Method | Advantages | Limitations |

|---|---|---|

| Molecular Mechanics (MM) | Computationally efficient; suitable for large systems and long simulations. | Accuracy is dependent on the quality of the force field. |

| Density Functional Theory (DFT) | High accuracy in predicting electronic structure and geometries. nih.gov | Computationally expensive; generally limited to smaller systems. |

| Hybrid QM/MM | Combines the accuracy of QM for a specific region with the efficiency of MM for the rest of the system. nih.gov | Requires careful definition of the QM and MM regions. |

Role of N-Methylation and Beta-Amino Acid Structure on Peptide Conformation

The specific structural features of this compound, namely the N-methylation and the β-amino acid backbone, have a profound impact on the resulting peptide conformation.

The presence of an N-methyl group on the amide nitrogen restricts the rotation around the peptide bond, reducing the conformational flexibility of the backbone. nih.gov This steric hindrance, combined with the D-configuration of the amino acid, strongly promotes the formation of β-turns. nih.gov Specifically, the N-methylation of a d-amino acid at the i+1 position of a turn sequence is known to nucleate β-hairpin conformations. nih.gov

The β-amino acid structure, with an additional carbon atom in the backbone compared to α-amino acids, provides increased conformational flexibility in some respects but can also lead to the formation of novel and stable secondary structures. The combination of N-methylation and the β-amino acid scaffold in this compound creates a powerful tool for inducing specific, well-defined secondary structures like β-turns and β-hairpins in synthetic peptides. nih.gov

Imparting Conformational Constraints to Peptide Backbones

The incorporation of N-methylated amino acids, such as this compound, into a peptide sequence introduces significant and predictable constraints on the conformation of the peptide backbone. These constraints arise primarily from two key modifications: the substitution of the amide proton with a methyl group and the steric bulk introduced by this group.

Firstly, the N-methylation of the amide nitrogen eliminates its proton, which is a critical hydrogen bond donor. This prevents the formation of the intramolecular hydrogen bonds (typically i to i+4) that are essential for the stabilization of common secondary structures like α-helices and 310-helices nih.gov. The loss of this hydrogen-bonding capability fundamentally alters the energetic landscape of the peptide, disfavoring these otherwise common conformations.

Secondly, the presence of the N-methyl group introduces steric hindrance that restricts the rotation around the peptide backbone's dihedral angles, primarily the phi (φ) and psi (ψ) angles. This steric clash limits the accessible conformational space for the N-methylated residue, forcing it into specific regions of the Ramachandran plot. Furthermore, N-methylation can influence the equilibrium of the preceding peptide bond (omega, ω), increasing the likelihood of a cis amide bond, a conformation that is typically energetically unfavorable in standard peptides except for those preceding a proline residue. The combination of a D-amino acid with N-methylation provides an even more powerful tool for conformational control, as the heterochirality itself promotes specific turn structures nih.gov.

| Structural Feature | Effect of N-Methylation | Conformational Consequence |

|---|---|---|

| Amide Proton | Replaced by a methyl group | Eliminates hydrogen bond donor capability, destabilizing α-helices and β-sheets nih.gov. |

| Dihedral Angle φ (N-Cα) | Rotation is sterically restricted | Limits allowed conformational space, predisposing the backbone to specific turn-like structures. |

| Dihedral Angle ψ (Cα-C) | Rotation is sterically restricted | Further constrains the peptide backbone, often favoring extended or turn conformations. |

| Dihedral Angle ω (C-N) | Increased propensity for cis isomer | Can induce sharp turns and alter the overall peptide topology. |

Influence on Local and Global Peptide Topology

Research has shown that the combination of N-methylation and heterochirality (a D-amino acid among L-amino acids) is a powerful strategy for inducing β-hairpin formation by stabilizing a βII′ turn nih.gov. The N-methylated D-amino acid can effectively replace D-proline in turn-inducing sequences, demonstrating its strong conformational directing effect nih.gov. This ability to precisely control local geometry allows for the engineering of peptides with well-defined three-dimensional structures.

The influence of N-methylated alanine (B10760859) extends beyond just inducing turns. Computational studies on peptides composed solely of N-methylated alanine (poly-NMeAla) have revealed a fascinating solvent-dependent topology. In a non-polar environment (gas phase), these peptides tend to form a unique helical structure that is not stabilized by hydrogen bonds but rather by carbonyl-carbonyl interactions, adopting φ and ψ values of approximately 0° and 90°, respectively nih.govresearchgate.net. However, upon introduction to a polar protic solvent like water or methanol, the conformation shifts dramatically. The interaction of solvent molecules with the backbone carbonyl groups disrupts the helix, leading to the formation of an extended β-strand structure nih.govresearchgate.net. This demonstrates that the global topology of a peptide containing N-methylated residues can be highly sensitive to its environment. While N-methylation often promotes ordered structures, in some contexts, particularly in polar solvents, it may also lead to a predominantly unstructured peptide if other stabilizing interactions are absent pnas.org.

| Structural Level | Observed Effect | Underlying Cause | Reference |

|---|---|---|---|

| Local (Secondary Structure) | Potent induction of βII′ turns | Combined steric and chiral effects constrain backbone dihedral angles, nucleating hairpin folds. | nih.gov |

| Global (Tertiary Structure) | Formation of non-H-bonded helices in non-polar environments | Stabilization via carbonyl-carbonyl interactions with φ, ψ ≈ 0°, 90°. | nih.govresearchgate.net |

| Global (Tertiary Structure) | Formation of β-strand structures in polar solvents | Solvent interaction with backbone carbonyls disrupts helical structure in favor of an extended conformation. | nih.govresearchgate.net |

| Global (Tertiary Structure) | Can result in an unstructured peptide in polar solvents | N-methylation prevents stabilizing intramolecular hydrogen bonds, which if not compensated by other interactions, leads to flexibility. | pnas.org |

Strategic Applications in Peptidomimetic Design and Chemical Biology Research

Design and Synthesis of Conformationally Restricted Peptidomimetics Utilizing Fmoc-beta-N-methylamino-D-Ala

The incorporation of this compound into peptide sequences is a key strategy for inducing conformational restriction, a critical factor in the design of stable and bioactive peptidomimetics. nih.gov The inherent structural rigidity of the beta-amino acid backbone, coupled with the steric hindrance introduced by the N-methyl group, significantly limits the rotational freedom of the peptide chain. This constraint helps to pre-organize the peptide into a specific three-dimensional structure, which can mimic the bioactive conformation of a natural peptide ligand.

The D-alanine configuration further contributes to this conformational control, often promoting the formation of specific secondary structures like β-turns or sheets. nih.gov Molecular dynamics simulations of peptides containing N-methylated alanine (B10760859) have shown a propensity to form β-strand structures in solution, a conformation often crucial for protein-protein interactions. nih.govresearchgate.net The use of the Fmoc protecting group is integral to the synthesis of these complex molecules, facilitating their assembly through solid-phase peptide synthesis (SPPS). nih.gov This methodology allows for the precise and sequential addition of amino acid building blocks, including specialized derivatives like this compound, to create custom-designed peptidomimetics.

Table 1: Impact of this compound on Peptide Conformation

| Structural Feature | Conformational Effect | Rationale |

| Beta-Amino Acid Backbone | Increased rigidity | The additional carbon in the backbone restricts bond rotation compared to alpha-amino acids. |

| N-Methylation | Reduced flexibility, potential for cis-amide bonds | The methyl group introduces steric hindrance and removes the amide proton, preventing hydrogen bonding and altering local conformation. nih.govmonash.edu |

| D-Stereochemistry | Induces specific turns and folds | The unnatural 'D' configuration disrupts typical alpha-helical structures and can promote the formation of beta-turns and other secondary structures. |

Exploration of Structure-Activity Relationships (SAR) through N-Methylation and Beta-Amino Acid Incorporation

Studies on melanocortin peptides, for example, have shown that N-methylation can lead to reduced biological activity, suggesting that the native backbone conformation is crucial for receptor activation. nih.gov Conversely, in other systems, N-methylation has been shown to improve pharmacological properties. monash.edu The use of beta-amino acids adds another layer to SAR studies, allowing for the exploration of altered backbone spacing and its effect on the presentation of side chains to the biological target.

Table 2: Representative SAR Findings from N-Methylation and Beta-Amino Acid Incorporation

| Peptide System | Modification | Observed Effect on Activity | Reference |

| Melanocortin Analogs | N-methylation of backbone cyclic peptides | Reduced biological activity and selectivity | nih.gov |

| General Peptidomimetics | N-methylation | Can enhance protease resistance and membrane permeability | researchgate.net |

| General Peptidomimetics | Beta-amino acid incorporation | Increased proteolytic stability | acs.orgnih.gov |

Engineering Peptides for Enhanced Biological Activity and Target Interactions

A primary motivation for using this compound is to engineer peptides with improved therapeutic properties. One of the most significant advantages conferred by this building block is enhanced proteolytic stability. nih.govresearchgate.net Both N-methylation and the beta-amino acid backbone are known to render peptides more resistant to degradation by proteases, which is a major hurdle for the clinical development of peptide-based drugs. acs.orgnih.govnih.gov Peptides containing beta-amino acids have demonstrated superior stability profiles compared to their alpha-peptide counterparts. nih.gov

Furthermore, the conformational constraints imposed by this compound can lead to higher binding affinity and selectivity for the target receptor or enzyme. By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, potentially leading to a more potent interaction. The D-configuration can also contribute to enhanced stability and unique binding modes that are not accessible to L-amino acid-containing peptides. peptide.com

Development of Novel Peptide Scaffolds and Architectures

The unique structural properties of this compound make it an excellent component for the design of novel peptide scaffolds and architectures. The incorporation of this and other non-natural amino acids allows for the creation of foldamers—synthetic oligomers that mimic the structures of natural peptides and proteins but are built from non-natural building blocks. researchgate.net These novel scaffolds can serve as frameworks for the presentation of functional groups in a well-defined three-dimensional arrangement, leading to the development of new classes of bioactive molecules.

The ability of Fmoc-derivatized amino acids to self-assemble into hydrogels and other nanostructures also opens up possibilities for the development of new biomaterials. researchgate.net The interplay of the rigid beta-amino acid backbone, the conformational influence of N-methylation, and the stereochemical properties of the D-enantiomer can be harnessed to create unique and predictable folding patterns, expanding the repertoire of available peptide-based architectures.

Contributions to Chemical Biology Research Tools and Methodologies

In the realm of chemical biology, this compound serves as a valuable tool for probing biological systems. Peptides incorporating this residue can be used as stable probes to study protein-protein interactions, enzyme mechanisms, and receptor signaling pathways. Their resistance to degradation makes them particularly useful for in vitro and in vivo studies where the stability of the probe is paramount.

The Fmoc protecting group itself is a key element in the chemical biology toolkit, enabling the straightforward synthesis of complex peptides through established solid-phase methodologies. nih.gov The availability of well-defined, conformationally constrained peptide probes, made possible by building blocks like this compound, allows for a more precise dissection of biological processes. These tools can help to validate drug targets, elucidate mechanisms of action, and serve as starting points for the development of new therapeutic agents.

Analytical Characterization Techniques for Fmoc Beta N Methylamino D Ala and Its Peptide Conjugates

Chromatographic Separations for Purity and Identity

Chromatographic techniques are fundamental in determining the purity of Fmoc-beta-N-methylamino-D-Ala and its corresponding peptide conjugates, as well as in confirming their identity by retention time comparison with known standards.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Fmoc-protected amino acids and peptides. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses, separating compounds based on their hydrophobicity. The presence of the bulky, nonpolar Fmoc group makes this compound well-suited for this technique.

Detailed research findings have established robust HPLC methods for the separation of Fmoc-derivatized amino acids. Typical conditions involve a C18 stationary phase and a mobile phase gradient of acetonitrile (B52724) and water, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. The detection is commonly performed using UV absorbance, as the fluorenyl group of the Fmoc moiety exhibits strong absorbance at approximately 265 nm.

| Parameter | Typical Conditions |

| Stationary Phase | C18 (e.g., 5 µm particle size, 100 Å pore size) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA |

| Gradient | Linear gradient from low to high %B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | Ambient to 40 °C |

This table presents typical starting conditions for the HPLC analysis of Fmoc-amino acids, which can be optimized for this compound.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are attributed to the use of columns packed with sub-2 µm particles. For the analysis of this compound and its peptide conjugates, UHPLC can provide superior separation of closely related impurities and faster purity assessments.

Method development in UHPLC often involves similar stationary and mobile phases as HPLC but with adjustments to the gradient slope and flow rate to accommodate the smaller particle sizes and higher pressures. The increased peak capacity of UHPLC is particularly advantageous for analyzing complex peptide mixtures. A study on the analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA) and its isomers utilized UHPLC with FMOC derivatization, demonstrating the technique's power in separating closely related compounds nih.govresearchgate.netplos.org.

| Parameter | Typical Conditions |

| Stationary Phase | C18 (e.g., 1.7-1.9 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Fast linear gradient over 5-10 minutes |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | UV at 265 nm / Mass Spectrometry |

| Column Temperature | 30 - 50 °C |

This table outlines typical UHPLC conditions that can be adapted for the analysis of this compound, offering improved performance over standard HPLC.

Mass Spectrometry for Molecular Confirmation and Sequence Verification

Mass spectrometry (MS) is an indispensable tool for the molecular weight confirmation of this compound and for the sequence verification of peptides containing this modification.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical platform, combining the separation capabilities of LC with the sensitive and specific detection of MS. For this compound, LC-MS can confirm the molecular weight of the compound as it elutes from the column. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules like Fmoc-amino acids and peptides.

Tandem mass spectrometry (LC-MS/MS) is crucial for the sequence verification of peptides containing this compound. In a typical bottom-up proteomics workflow, the peptide is subjected to fragmentation in the mass spectrometer, and the resulting fragment ions provide sequence information. The N-methylation on the beta-amino group will influence the fragmentation pattern, and this specific fragmentation can be used to pinpoint the location of the modification within the peptide sequence. Research on the analysis of β-N-methylamino-L-alanine (BMAA) and its isomers has demonstrated the utility of LC-MS/MS for the sensitive detection and quantification of these compounds after Fmoc derivatization nih.govmdpi.comresearchgate.netnih.gov.

| Parameter | Typical Conditions |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive or Negative Ion Mode |

| Scan Mode | Full Scan for molecular weight confirmation; Product Ion Scan for MS/MS |

| Collision Gas | Argon or Nitrogen |

| Collision Energy | Optimized for specific peptide fragmentation |

This table summarizes common mass spectrometry parameters for the analysis of this compound and its peptide conjugates.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of amino acids. However, due to the low volatility of amino acids, derivatization is required to convert them into more volatile compounds suitable for GC analysis sigmaaldrich.com. While the Fmoc group itself is relatively large and can decrease volatility, derivatization of the carboxylic acid group (e.g., through esterification) can make the molecule amenable to GC-MS analysis.

Common derivatization reagents for amino acids in GC-MS include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) thermofisher.com. For this compound, a two-step derivatization process, first protecting the amine with the Fmoc group and then esterifying the carboxylic acid, could be a viable approach. The resulting mass spectrum would provide a unique fragmentation pattern for identification.

| Derivatization Step | Reagent/Condition |

| Amine Protection | Fmoc-Cl in a basic aqueous solution |

| Carboxylic Acid Esterification | Methanol/HCl or Diazomethane (B1218177) |

| GC Column | Non-polar or medium-polarity capillary column |

| Ionization | Electron Ionization (EI) |

This table outlines a potential derivatization and analysis strategy for this compound using GC-MS.

Spectroscopic Methods for Structural Details (beyond conformation)

While X-ray crystallography and NMR are the primary methods for determining the three-dimensional conformation of molecules, other spectroscopic techniques provide valuable structural information. For this compound, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the presence of specific functional groups and provide details about the chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The ¹H NMR spectrum will show characteristic signals for the protons of the fluorenyl group, the alanine (B10760859) backbone, and the N-methyl group. The chemical shifts and coupling constants of these protons provide information about their connectivity and stereochemistry. For example, the ¹H NMR spectrum of a similar compound, Fmoc-Ala-OH, shows distinct peaks for the aromatic protons of the Fmoc group and the protons of the alanine residue chemicalbook.com.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in this compound. Key absorbances would be expected for the urethane (B1682113) C=O stretch of the Fmoc group, the carboxylic acid C=O and O-H stretches, and the N-H stretch (if protonated).

Nuclear Magnetic Resonance (NMR) for Proton and Carbon Assignments

The ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the N-methyl group, and the β-alanine backbone. The aromatic protons of the fluorene (B118485) ring typically appear in the downfield region, usually between 7.2 and 7.9 ppm. chemicalbook.comresearchgate.net The methylene (B1212753) protons (CH₂) of the Fmoc group are expected around 4.2-4.4 ppm, while the methine proton (CH) is found near 4.2 ppm. chemicalbook.com The N-methyl group (N-CH₃) protons would present as a singlet in a specific region of the spectrum. The protons of the β-alanine backbone (α-CH₂ and β-CH₂) would exhibit characteristic shifts and coupling patterns.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield. The carbons of the Fmoc group have well-established chemical shift ranges, including the carbonyl of the carbamate, the aromatic carbons, and the aliphatic carbons of the fluorene moiety. mdpi.com The N-methyl carbon signal is also a key diagnostic peak. utoronto.canmr-bio.com The presence of rotational isomers (rotamers) around the amide bond can sometimes lead to the appearance of two sets of signals for nearby carbons in ¹³C NMR spectra. mdpi.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Fmoc Group | Aromatic CH | 7.2 - 7.9 | 120 - 145 |

| CH (methine) | ~4.2 | ~47 | |

| CH₂ (methylene) | 4.2 - 4.4 | ~67 | |

| C=O (carbamate) | - | ~156 | |

| β-Alanine Backbone | α-CH₂ | Data not available | ~35-40 |

| β-CH₂ | Data not available | ~45-50 | |

| C=O (acid) | >10 (carboxylic acid proton) | ~170-175 | |

| N-Methyl Group | N-CH₃ | ~2.5 - 3.0 | ~30-35 |

Note: These are estimated ranges based on similar known compounds. The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Enantiomeric Purity Determination Methods

Ensuring the enantiomeric purity of this compound is critical, as the presence of the corresponding L-enantiomer can significantly impact the structure, activity, and immunogenicity of a final peptide therapeutic. nih.gov The required enantiomeric purity for amino acids used in peptide synthesis is often exceptionally high, frequently exceeding 99.8%. phenomenex.com The primary analytical technique for determining this is Chiral High-Performance Liquid Chromatography (HPLC). nih.govphenomenex.com

Chiral HPLC methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Several types of CSPs have proven effective for the resolution of N-Fmoc protected amino acids. sigmaaldrich.commdpi.com

Polysaccharide-based CSPs: These are widely used and include phases like Lux Cellulose-1, Cellulose-2, Cellulose-3, and Cellulose-4. phenomenex.com They can effectively separate a broad range of Fmoc-protected α-amino acids under reversed-phase conditions, often using a mobile phase containing acetonitrile and an acidic additive like trifluoroacetic acid (TFA). phenomenex.comphenomenex.com

Macrocyclic Glycopeptide-based CSPs: Columns such as CHIROBIOTIC T (Teicoplanin) and CHIROBIOTIC R (Ristocetin A) are also highly effective for separating N-blocked amino acids, including Fmoc derivatives. sigmaaldrich.comsigmaaldrich.com These CSPs are versatile and can be used in reversed-phase, polar organic, or polar ionic modes. sigmaaldrich.comsigmaaldrich.com On these phases, the D-enantiomer is often more strongly retained than the L-enantiomer. sigmaaldrich.com

Cinchona Alkaloid-based CSPs: Quinine-based zwitterionic and anion-exchanger type CSPs have been successfully used for the enantioseparation of Nα-Fmoc proteinogenic amino acids. nih.gov The elution order on these columns is typically the D-enantiomer before the L-enantiomer. nih.gov

These HPLC methods are sensitive enough to quantify undesired enantiomers at levels of 0.1% or lower, meeting stringent quality control requirements. rsc.org The choice of CSP and mobile phase conditions must be optimized to achieve baseline resolution for the specific compound of interest.

Table 2: Chiral Stationary Phases (CSPs) for Enantiomeric Purity Analysis of Fmoc-Amino Acids

| CSP Type | Example Phases | Typical Mobile Phase Mode | Key Characteristics |

|---|---|---|---|

| Polysaccharide-based | Lux Cellulose series, CHIRALPAK IA, IC | Reversed-Phase | Broad applicability for Fmoc-amino acids; good resolution. phenomenex.comrsc.org |

| Macrocyclic Glycopeptide | CHIROBIOTIC T, CHIROBIOTIC R | Reversed-Phase, Polar Organic | Multimodal capability; rugged; often elutes L-enantiomer first. sigmaaldrich.comsigmaaldrich.com |

| Cinchona Alkaloid-based | Quinine-based (QN-AX, ZWIX) | Hydro-organic, Polar-ionic | Generally elutes D-enantiomer before L-enantiomer. nih.gov |

In-process Monitoring and Quality Control in Synthesis

Rigorous in-process monitoring and quality control are essential during the synthesis of this compound to ensure the purity of the final product and, consequently, the quality of any peptide synthesized using it. merckmillipore.comaltabioscience.com The quality of the final peptide is directly dependent on the chemical and chiral purity of the amino acid building blocks used. phenomenex.com

Quality Control of Starting Materials: The synthesis of an Fmoc-amino acid can introduce several predictable impurities that must be controlled. sigmaaldrich.com Final product quality control involves testing for these potential contaminants.

Dipeptide Impurities: These can form from the reaction of the Fmoc introduction reagent with the already formed Fmoc-amino acid, leading to double insertion during peptide synthesis. merckmillipore.com

β-Alanine Impurities: When Fmoc-OSu is used as the protecting reagent, it can undergo a rearrangement to form Fmoc-β-Ala-OH, which can be incorporated as an impurity. sigmaaldrich.comsemanticscholar.org

Free Amino Acid: Incomplete reaction with the Fmoc reagent can leave residual free amino acid, which can lead to multiple insertions in a peptide chain. merckmillipore.com

Acetic Acid: Trace amounts of acetic acid, which are difficult to detect by standard HPLC or ¹H NMR, can act as a capping agent and cause chain termination during solid-phase peptide synthesis (SPPS). sigmaaldrich.commerckmillipore.com

High-purity Fmoc-amino acids should have specified low limits for these impurities, often ≤ 0.1% for amino acid-derived impurities and ≤ 0.02% for acetate. sigmaaldrich.commerckmillipore.com HPLC is the standard method for determining chemical purity, while chiral HPLC is used for enantiomeric purity. merckmillipore.comajpamc.com

In-process Monitoring in Peptide Synthesis: When this compound is used in SPPS, monitoring the completion of coupling and deprotection steps is crucial. chempep.com Because the nitrogen is secondary (N-methylated), the standard Kaiser test, which detects primary amines, is not effective. oup.com Instead, alternative colorimetric tests are used.

Chloranil Test or Picric Acid Test: These tests are used to detect the presence of unreacted secondary amines on the solid support, indicating an incomplete coupling reaction. oup.com

Monitoring Fmoc Cleavage: The removal of the Fmoc group with a base like piperidine (B6355638) can be monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct that is released. ias.ac.in This allows for the confirmation that the N-terminal amine is free for the next coupling step.

By implementing these quality control and monitoring strategies, chemists can ensure the integrity of the this compound building block and the successful synthesis of the target peptide. oup.comias.ac.in

Table 3: Common Impurities in Fmoc-Amino Acid Synthesis and their Impact

| Impurity | Source | Impact on Peptide Synthesis | Control Method |

|---|---|---|---|

| Dipeptide (Fmoc-AA-AA-OH) | Side reaction during Fmoc protection | Double insertion of the amino acid | HPLC analysis |

| Fmoc-β-Ala-OH | Rearrangement of Fmoc-OSu reagent | Insertion of incorrect β-alanine residue semanticscholar.org | HPLC analysis, use of alternative reagents sigmaaldrich.com |

| Free Amino Acid | Incomplete Fmoc protection reaction | Deletion sequences or multiple insertions | GC-based or other quantitative assays merckmillipore.com |

| Acetic Acid | Residual from synthesis/storage | N-terminal capping (truncation of peptide chain) sigmaaldrich.com | Specialized quantitative assays merckmillipore.com |

| D/L Enantiomer | Impure starting material or racemization | Formation of diastereomeric peptides nih.gov | Chiral HPLC analysis phenomenex.com |

Future Perspectives and Emerging Research Avenues in Fmoc Beta N Methylamino D Ala Studies

Development of Next-Generation Synthetic Strategies for Modified Beta-Amino Acids

The synthesis of structurally diverse and stereochemically pure modified β-amino acids, including Fmoc-beta-N-methylamino-D-Ala, remains a cornerstone of peptide research. Future efforts are focused on developing more efficient, scalable, and environmentally benign synthetic strategies.

Catalytic and Enzymatic Approaches:

Next-generation synthetic methods are increasingly moving towards catalytic and enzymatic processes to achieve high enantioselectivity and reduce waste. rsc.orgresearchgate.net

Transition Metal Catalysis: Advances in transition metal catalysis are expected to provide novel pathways for the asymmetric synthesis of β-amino acids. rsc.org Methods such as catalytic hydrogenation, Mannich reactions, and conjugate additions are being refined to offer greater control over stereochemistry and functional group tolerance. rsc.org

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to the production of β-amino acids is a burgeoning area of research. rsc.org

Biocatalysis: The use of enzymes, such as transaminases and lipases, offers a highly selective and green alternative for the synthesis of enantiopure β-amino acids. researchgate.netnih.gov Future research will likely focus on enzyme engineering and the development of enzyme cascades to access a wider range of modified β-amino acids. researchgate.netresearchgate.net

| Synthetic Strategy | Key Features | Potential Advantages |

| Transition Metal Catalysis | Utilizes transition metal complexes as catalysts for asymmetric reactions. | High efficiency, broad substrate scope. |

| Organocatalysis | Employs small organic molecules as catalysts. | Metal-free, often milder reaction conditions. |

| Biocatalysis | Uses enzymes to catalyze stereoselective transformations. | High enantioselectivity, environmentally friendly. |

Innovative Methodologies:

Researchers are also exploring novel synthetic routes that offer greater modularity and access to unprecedented structural diversity.

Photoredox Catalysis: Visible-light-mediated reactions are gaining traction for their ability to facilitate novel bond formations under mild conditions, opening new avenues for the synthesis of complex β-amino acids.

Advanced Applications in Complex Peptide and Peptidomimetic Libraries

The incorporation of this compound into peptide and peptidomimetic libraries is a key strategy for the discovery of new therapeutic agents and research tools. Its N-methylation provides a crucial modification for enhancing the drug-like properties of peptides.

Enhanced Pharmacokinetic Profiles:

N-methylation of the peptide backbone is a well-established strategy to improve the pharmacokinetic properties of peptides. mdpi.com This modification can increase resistance to enzymatic degradation and improve cell permeability. mdpi.comnih.gov The systematic incorporation of this compound into peptide libraries allows for the exploration of these effects in a high-throughput manner.

Diverse Peptidomimetic Scaffolds:

β-amino acids are versatile building blocks for the construction of peptidomimetics that mimic the secondary structures of natural peptides. acs.org The inclusion of this compound in these scaffolds can lead to the development of novel agonists, antagonists, and enzyme inhibitors with improved stability and bioavailability. mdpi.comacs.org

| Application | Key Benefit of this compound | Therapeutic Potential |

| Complex Peptide Libraries | Improved proteolytic stability and cell permeability. | Development of more effective peptide-based drugs. |

| Peptidomimetic Libraries | Conformational control and enhanced drug-like properties. | Discovery of novel enzyme inhibitors and receptor modulators. |

Innovative Conformational Control Strategies

The ability to control the three-dimensional structure of peptides is paramount for designing molecules with specific biological activities. N-methylation and the use of β-amino acids are powerful tools for achieving this conformational control.

Inducing Specific Secondary Structures:

The N-methyl group of this compound can significantly influence the local conformation of the peptide backbone. nih.gov This can lead to the stabilization of specific secondary structures, such as β-turns and β-sheets. researchgate.netnih.gov By strategically placing this modified amino acid within a peptide sequence, researchers can engineer peptides with well-defined three-dimensional shapes.

Modulating Conformational Flexibility:

Backbone N-methylation can also be used to modulate the conformational flexibility of a peptide. nih.govnih.gov This can be advantageous in drug design, as it can lock a peptide into its bioactive conformation, thereby increasing its potency and selectivity.

A summary of conformational effects is presented in the table below:

| Conformational Effect | Mechanism | Impact on Peptide Properties |

| Stabilization of β-turns | N-methylation can favor specific dihedral angles conducive to turn formation. | Enhanced receptor binding and biological activity. |

| Induction of β-sheet formation | N-methylation of heterochiral amino acid sequences can nucleate β-sheet structures. nih.gov | Creation of novel folded architectures. nih.gov |

| Reduced Flexibility | The steric bulk of the N-methyl group can restrict backbone rotation. | Increased potency and selectivity. |

Interdisciplinary Research Integrating this compound into Novel Material Science

The unique properties of peptides containing modified amino acids are being increasingly explored in the field of material science. The ability of these peptides to self-assemble into well-ordered nanostructures opens up exciting possibilities for the development of novel biomaterials.

Self-Assembling Peptides for Biomaterials:

Peptides containing β-amino acids have been shown to self-assemble into a variety of nanostructures, including nanofibers, nanotubes, and hydrogels. nih.govresearchgate.netfrontiersin.org These materials have potential applications in tissue engineering, drug delivery, and regenerative medicine. nih.govfrontiersin.orgnewswise.com The incorporation of this compound into these self-assembling systems could provide a means to control the morphology and properties of the resulting materials.

Bioinspired and Biofunctional Materials:

The development of β-amino acid polymers represents a promising avenue for creating the next generation of cell-adhesive materials. nih.gov These synthetic polymers can mimic the function of cell-adhesive peptides while offering enhanced stability against proteolysis. nih.gov The integration of this compound into such polymers could be used to fine-tune their biological activity and material properties.

| Material Application | Role of Modified Peptides | Potential Impact |

| Tissue Engineering | Formation of biocompatible scaffolds that support cell growth. newswise.comsciencedaily.comaip.org | Development of advanced materials for regenerative medicine. newswise.comsciencedaily.comaip.org |

| Drug Delivery | Creation of hydrogels and nanocarriers for controlled drug release. frontiersin.org | Improved therapeutic efficacy and reduced side effects. |

| Cell-Adhesive Surfaces | Design of surfaces that promote specific cell adhesion for biomedical implants. nih.gov | Enhanced biocompatibility and performance of medical devices. |

Q & A

Basic: What are the standard protocols for synthesizing Fmoc-β-N-methylamino-D-Ala in solid-phase peptide synthesis (SPPS)?

Fmoc-β-N-methylamino-D-Ala is typically incorporated into peptide chains using SPPS with Fmoc/t-Bu chemistry. Key steps include:

- Coupling : Activate the Fmoc-protected amino acid with coupling agents like N,N'-diisopropylethylamine (DIEA) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in N,N-dimethylformamide (DMF) .

- Deprotection : Remove the Fmoc group using 20% piperidine in DMF for 20–30 minutes, monitored by UV absorbance at 301 nm .

- Methylation : For β-N-methylamino derivatives, post-synthetic methylation may be required using methyl iodide under basic conditions.

- Purification : Crude peptides are purified via reverse-phase HPLC with gradients of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) .

Advanced: How do steric and electronic effects of the β-N-methyl group influence coupling efficiency, and how can reaction conditions be optimized?

The β-N-methyl group introduces steric hindrance and alters electron density, slowing coupling kinetics. To mitigate this:

- Coupling Reagents : Use HATU or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) instead of weaker agents like EDC/HOBt to enhance activation .

- Extended Reaction Times : Increase coupling times to 2–4 hours at room temperature.

- Microwave-Assisted Synthesis : Apply microwave irradiation (50°C, 10–20 W) to accelerate reaction rates without racemization .

- Solvent Optimization : Replace DMF with N-methyl-2-pyrrolidone (NMP) to improve solubility of bulky intermediates .

Basic: What analytical techniques are critical for confirming the purity and identity of Fmoc-β-N-methylamino-D-Ala?

- HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorbance) to assess purity. Retention times should match reference standards .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. Expected [M+H]+ for Fmoc-β-N-methylamino-D-Ala (C₁₉H₂₀N₂O₄): 340.14 Da .

- NMR : ¹H-NMR in DMSO-d₆ should show characteristic peaks: Fmoc aromatic protons (δ 7.2–7.8 ppm), N-methyl singlet (δ 2.8–3.0 ppm), and β-CH₂/CH₃ groups (δ 1.2–1.5 ppm) .

Advanced: How can researchers resolve discrepancies in NMR data when analyzing β-N-methylamino-D-Ala-containing peptides?

Discrepancies often arise from:

- Rotameric States : The N-methyl group restricts rotation, splitting β-CH₂ signals. Use 2D-NMR (COSY, HSQC) to assign overlapping peaks .

- Solvent Effects : DMSO-d₆ may shift amide protons. Compare spectra in CDCl₃ or D₂O to distinguish solvent-induced artifacts .

- Impurities : Trace β-Ala byproducts (e.g., Fmoc-β-Ala-OH) from incomplete methylation can appear as minor peaks. Confirm via LC-MS and spiking experiments .

Basic: What precautions are necessary for storing Fmoc-β-N-methylamino-D-Ala to prevent degradation?

- Temperature : Store at –20°C in sealed, desiccated containers to avoid hydrolysis of the Fmoc group .

- Light Sensitivity : Protect from UV light to prevent photolytic cleavage of the fluorenyl moiety .

- Moisture Control : Use molecular sieves or argon blankets in storage vials to limit moisture ingress .

Advanced: What strategies improve the incorporation of β-N-methylamino-D-Ala into sterically constrained peptide sequences?

- Pseudoproline Dipeptides : Introduce Fmoc-(Ser/Thr)-ψ(Me,Mepro)-OH at adjacent positions to reduce steric clashes during chain elongation .

- Backbone Engineering : Use Dmb (2,4-dimethoxybenzyl) or Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) protecting groups for temporary backbone protection .

- Segment Condensation : Synthesize difficult sequences as fragments via solution-phase coupling and ligate using native chemical ligation .

Basic: How can researchers verify the absence of racemization during SPPS with Fmoc-β-N-methylamino-D-Ala?

- Marfey’s Analysis : Hydrolyze the peptide with 6N HCl (110°C, 24h), derivatize with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), and analyze via HPLC to detect D/L ratios .

- Chiral HPLC : Use a chiral column (e.g., Chirobiotic T) with isocratic elution to separate enantiomers .

Advanced: What computational tools aid in predicting the conformational impact of β-N-methylamino-D-Ala in peptide design?

- Molecular Dynamics (MD) : Simulate peptide folding with AMBER or GROMACS to assess β-N-methyl effects on helical stability or β-sheet propensity .

- Density Functional Theory (DFT) : Calculate rotational barriers of the N-methyl group to predict backbone rigidity .

- Rosetta Modeling : Use RosettaCM to design sequences that stabilize desired conformations while accommodating steric constraints .

Basic: What are common impurities in commercial Fmoc-β-N-methylamino-D-Ala, and how are they quantified?

- β-Ala Byproducts : Result from incomplete methylation. Detect via LC-MS (Δm/z = –14 Da) and quantify using calibration curves .

- Diastereomers : Trace L-isomers are identified via chiral HPLC. Acceptable thresholds are <0.5% for most applications .

- Residual Solvents : Analyze via GC-MS for DMF or NMP (ICH Q3C limits: 880 ppm for DMF) .

Advanced: How can isotope-labeled Fmoc-β-N-methylamino-D-Ala (e.g., ¹³C/¹⁵N) be synthesized for NMR studies?

- Labeling Strategies : Grow E. coli in ¹³C-glucose/¹⁵N-ammonium media to produce labeled β-Ala, followed by chemical methylation and Fmoc protection .

- Post-Synthetic Modification : Introduce ¹³C-methyl groups via [¹³C]-methyl iodide in the presence of DIEA .

- Purification : Use preparative HPLC with deuterated solvents to isolate labeled compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.